4-Bromo-2-chloro-1-fluorobenzene
Overview
Description
Synthesis Analysis
The synthesis of halogenated benzene derivatives often involves multi-step reactions, including nitration, reduction, diazotization, and halogenation. For instance, 1,2-Bis(bromomethyl)-4-fluorobenzene was synthesized from 3,4-dimethylbenzenamine through such reactions . Similarly, 1,4-Bis(bromomethyl)-2-fluorobenzene was obtained from p-xylene via a four-step reaction . These methods could potentially be adapted for the synthesis of 4-Bromo-2-chloro-1-fluorobenzene by choosing appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of halogenated benzene derivatives is influenced by the presence of halogen atoms, which can participate in various interactions. For example, the structures of 4-chloro- and 4-bromotribenzoylbenzene are dominated by C-X...O=C interactions . The presence of different halogens can lead to different types of interactions and molecular conformations, as seen in the comparison of chloro- and bromo- analogs of 2-fluoro-4-bromobenzaldehyde .
Chemical Reactions Analysis
Halogenated benzene derivatives are versatile synthons for further chemical transformations. For instance, 1-bromo-4-[18F]fluorobenzene is important for 18F-arylation reactions using metallo-organic compounds or Pd-catalyzed coupling . The reactivity of such compounds is often explored through various pathways to optimize yields and selectivity. The chemical behavior of 4-Bromo-2-chloro-1-fluorobenzene would likely be similar, serving as a precursor for various organic syntheses.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzene derivatives are significantly affected by the halogen atoms. The vibrational spectra of 1-bromo-3-fluorobenzene were studied using FT-IR and FT-Raman spectroscopy, and its electronic properties were analyzed using DFT calculations . These studies provide insights into the influence of halogen atoms on the geometry and electronic structure of the benzene ring. The properties of 4-Bromo-2-chloro-1-fluorobenzene would be expected to show similar trends, with the specific halogen atoms influencing its reactivity and physical characteristics.
Scientific Research Applications
Electrochemical Fluorination
4-Bromo-2-chloro-1-fluorobenzene is involved in electrochemical fluorination processes. A study by Horio et al. (1996) focused on the formation mechanism of difluorobenzene during the electrolyses of various halobenzenes, including chloro and bromo derivatives. This research highlights the chemical's role in producing fluorinated compounds through cathodic dehalogeno-defluorination reactions (Horio et al., 1996).
Photoreactions with Cyclopentene
D. Bryce-Smith and colleagues (1980) investigated the photoreactions of halogenobenzenes, including chloro-, bromo-, and fluoro-benzenes, with cyclopentene. Their findings showed a unique type of reaction characterized by insertion into the C-halogen bond, a reaction previously unknown in this series (Bryce-Smith et al., 1980).
Synthesis of Radiochemical Compounds
Ermert et al. (2004) focused on the synthesis of no-carrier-added 1-bromo-4-[18F]fluorobenzene, important for 18F-arylation reactions in radiochemistry. This study compared various methods for the preparation of this compound, highlighting its significance in the development of radiochemical compounds for medical applications (Ermert et al., 2004).
Chemoselective Cobalt-Catalyzed Reactions
Research by Boyarskiy et al. (2010) delved into the cobalt-catalyzed methoxycarbonylation of polysubstituted halobenzenes, including fluorinated derivatives. The study underscored the chemoselectivity and regio-selectivity of these reactions, contributing to the synthesis of various fluorobenzoic acid derivatives (Boyarskiy et al., 2010).
Lithiation of Halogen Substituted Fluoroarenes
Mongin and Schlosser (1996) studied the deprotonation of fluoroarenes with additional halogen substituents, including chloro and bromo groups. This research contributes to understanding the chemical behavior of such compounds in reactions like ortho-lithiation, essential for organic synthesis processes (Mongin & Schlosser, 1996).
Vibrational Spectra Analysis
Kwon et al. (2002) conducted a study on the vibrational spectra of halobenzene cations, including fluoro-, chloro-, and bromo-benzenes. This research is crucial in understanding the electronic states and spectral characteristics of these compounds, useful in spectroscopic analysis (Kwon et al., 2002).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-bromo-2-chloro-1-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClF/c7-4-1-2-6(9)5(8)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTIWGBQCVYTQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393481 | |
Record name | 4-Bromo-2-chloro-1-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20393481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-chloro-1-fluorobenzene | |
CAS RN |
60811-21-4 | |
Record name | 4-Bromo-2-chloro-1-fluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60811-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-chlorofluorobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060811214 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromo-2-chloro-1-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20393481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2-chlorofluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.714 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzene, 4-bromo-2-chloro-1-fluoro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.558 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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